6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine: A Versatile Scaffold for Modern Drug Discovery
6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds. [1][2]Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. [3]Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated and developed as potent inhibitors of various kinases implicated in cancer and other diseases. [4][5]The strategic functionalization of this core with halogen atoms, such as fluorine and iodine, offers a powerful approach to modulate the physicochemical and pharmacological properties of these molecules, enhancing their potential as therapeutic agents. [6]This guide focuses on a specific, highly functionalized derivative, 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine, highlighting its chemical structure, properties, synthesis, and versatile applications in drug discovery.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine combines the key features of a pyrazolo[1,5-a]pyrimidine core with two strategic halogen substitutions. The fluorine atom at the 6-position can enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of the heterocyclic system. The iodine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse molecular fragments.
While specific experimental data for 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine is not readily available in public literature, its properties can be inferred from closely related analogs. A PubChem entry exists for 6-fluoropyrazolo[1,5-a]pyrimidine, providing predicted properties for a similar scaffold. [7]
| Property | Predicted Value for 6-fluoropyrazolo[1,5-a]pyrimidine [7] |
|---|---|
| Molecular Formula | C₆H₄FN₃ |
| Molecular Weight | 137.12 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 137.038931 g/mol |
| Monoisotopic Mass | 137.038931 g/mol |
| Topological Polar Surface Area | 38.7 Ų |
| Heavy Atom Count | 10 |
| Complexity | 159 |
For the iodo-substituted counterpart, 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is listed in PubChem, giving an indication of the properties of a dihalogenated pyrazolopyrimidine. [8]
Synthesis of Halogenated Pyrazolo[1,5-a]pyrimidines
The synthesis of 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine can be approached through established methods for the construction and functionalization of the pyrazolo[1,5-a]pyrimidine ring system. A plausible synthetic route would involve the initial formation of a 6-fluoropyrazolo[1,5-a]pyrimidine core, followed by regioselective iodination at the 3-position.
A general and convergent synthesis for pyrazolo[1,5-a]pyrimidines involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. [9]To introduce the 6-fluoro substituent, a fluorinated building block would be required.
Conceptual Synthetic Workflow:
Figure 1: A conceptual synthetic workflow for the preparation of 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol (Hypothetical):
A detailed protocol for the synthesis of the target compound is not explicitly published. However, based on known procedures for similar compounds, a two-step synthesis can be proposed:
Step 1: Synthesis of 6-Fluoropyrazolo[1,5-a]pyrimidine
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To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a fluorinated 1,3-dicarbonyl equivalent (e.g., 2-fluoro-1,1,3,3-tetramethoxypropane) (1.1 eq).
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 6-fluoropyrazolo[1,5-a]pyrimidine.
Step 2: Iodination of 6-Fluoropyrazolo[1,5-a]pyrimidine
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Dissolve 6-fluoropyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
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Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine (I₂) with an oxidizing agent, portion-wise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
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Quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine.
Spectroscopic Characterization
The structure of 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine can be unequivocally confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. While experimental spectra are not available, predicted spectral data can be estimated based on the analysis of related structures.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | A set of aromatic protons with characteristic chemical shifts and coupling constants. The fluorine atom at C6 will likely cause a doublet of doublets splitting pattern for the proton at C5 and C7. The proton at C2 will appear as a singlet. |
| ¹³C NMR | Resonances for all six carbon atoms of the bicyclic core. The carbon atom attached to fluorine (C6) will exhibit a large one-bond C-F coupling constant. The carbon atom attached to iodine (C3) will show a characteristic upfield shift compared to the unsubstituted carbon. |
| Mass Spectrometry (EI or ESI) | A molecular ion peak corresponding to the exact mass of the compound (C₆H₃FIN₃). The isotopic pattern of iodine (a single isotope at m/z 127) will be clearly visible. |
Chemical Reactivity and Synthetic Utility
The key to the synthetic utility of 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine lies in the reactivity of the C-I bond at the 3-position. This iodo-substituent makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at the 3-position, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This versatility is crucial for the construction of libraries of diverse pyrazolo[1,5-a]pyrimidine derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Figure 2: Cross-coupling reactions of 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine for the synthesis of diverse derivatives.
Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. The introduction of a 6-fluoro group can enhance drug-like properties, while the 3-iodo group provides a critical point for diversification to optimize potency and selectivity against specific kinase targets.
Potential Therapeutic Targets:
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Protein Kinases: Numerous pyrazolo[1,5-a]pyrimidine-based compounds have been developed as inhibitors of kinases such as Pim-1, a proto-oncogene involved in cell survival and proliferation. [3]* Aryl Hydrocarbon Receptor (AHR): Recent studies have identified pyrazolo[1,5-a]pyrimidines as antagonists of the AHR, a transcription factor implicated in cancer immunology, making it a promising target for cancer therapy. [5]* Antitumor Agents: A variety of substituted pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antitumor activity in vitro against various cancer cell lines. [4] The ability to readily synthesize a diverse library of analogs from 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine makes it an invaluable starting material for lead optimization in drug discovery campaigns targeting these and other important biological pathways.
Conclusion
6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine represents a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. Its unique combination of a privileged heterocyclic core with strategically placed fluorine and iodine atoms provides a powerful platform for the development of next-generation therapeutics. While specific experimental data for this compound is limited, its synthesis and reactivity can be confidently predicted based on the extensive chemistry of the pyrazolo[1,5-a]pyrimidine class. This in-depth guide provides researchers and drug development professionals with the foundational knowledge to leverage the potential of this important scaffold in their scientific endeavors.
References
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